9H-PURINE-6-CARBALDEHYDE
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Overview
Description
7H-Purine-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA The structure of 9H-PURINE-6-CARBALDEHYDE consists of a fused pyrimidine-imidazole ring system with an aldehyde functional group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-PURINE-6-CARBALDEHYDE can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 6-position of the purine ring . Another method involves the oxidation of 7H-purine-6-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 7H-Purine-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Primary amines or hydrazines in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: 7H-purine-6-carboxylic acid.
Reduction: 7H-purine-6-methanol.
Substitution: Imines or hydrazones, depending on the nucleophile used.
Scientific Research Applications
7H-Purine-6-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-PURINE-6-CARBALDEHYDE and its derivatives often involves interaction with nucleic acids and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition or modification of their function . This interaction can disrupt cellular processes, making the compound useful in therapeutic applications such as antiviral and anticancer treatments .
Comparison with Similar Compounds
6-Mercaptopurine: A purine analog used as a chemotherapy agent and immunosuppressant.
6-Thioguanine: Another purine analog with similar applications in cancer treatment.
7H-Purine-6-methanol: A precursor to 9H-PURINE-6-CARBALDEHYDE, used in various synthetic applications.
Uniqueness: 7H-Purine-6-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of more complex purine derivatives .
Properties
IUPAC Name |
7H-purine-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-1-4-5-6(9-2-7-4)10-3-8-5/h1-3H,(H,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFHKZPSNYOBIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633785 |
Source
|
Record name | 7H-Purine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17405-21-9 |
Source
|
Record name | 7H-Purine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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